molecular formula C21H27BrN2O2 B10883608 1-(3-Bromobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-(3-Bromobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No.: B10883608
M. Wt: 419.4 g/mol
InChI Key: SIXQLVVNGYJRBK-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the reaction of 3-bromobenzyl chloride with 4-(3-ethoxy-4-methoxybenzyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromobenzyl)piperazine: Lacks the ethoxy and methoxy groups.

    4-(3-Ethoxy-4-methoxybenzyl)piperazine: Lacks the bromobenzyl group.

    1-Benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine: Lacks the bromine atom.

Uniqueness

1-(3-Bromobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is unique due to the presence of both the bromobenzyl and ethoxy-methoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H27BrN2O2

Molecular Weight

419.4 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H27BrN2O2/c1-3-26-21-14-18(7-8-20(21)25-2)16-24-11-9-23(10-12-24)15-17-5-4-6-19(22)13-17/h4-8,13-14H,3,9-12,15-16H2,1-2H3

InChI Key

SIXQLVVNGYJRBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br)OC

Origin of Product

United States

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